2-[1,1,2,2-Tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]phenol
Description
Chemical Structure: The compound 2-[1,1,2,2-Tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]phenol (CAS No. 2244085-36-5) features a phenol core substituted with a tetrafluoroethoxy group bearing a para-trifluoromethylphenyl moiety.
Properties
Molecular Formula |
C15H9F7O2 |
|---|---|
Molecular Weight |
354.22 g/mol |
IUPAC Name |
2-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]phenol |
InChI |
InChI=1S/C15H9F7O2/c16-13(17,9-5-7-10(8-6-9)14(18,19)20)15(21,22)24-12-4-2-1-3-11(12)23/h1-8,23H |
InChI Key |
BVGZEHFINPHZRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)O)OC(C(C2=CC=C(C=C2)C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1,1,2,2-Tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]phenol typically involves the reaction of 4-(trifluoromethyl)phenol with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-[1,1,2,2-Tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine and nitric acid are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
2-[1,1,2,2-Tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]phenol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex fluorinated molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its use in drug development due to its stability and resistance to metabolic degradation.
Industry: Utilized in the production of specialty polymers and materials with enhanced chemical resistance.
Mechanism of Action
The mechanism of action of 2-[1,1,2,2-Tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]phenol involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The table below compares the target compound with selected analogues from the evidence:
Detailed Analysis of Structural and Functional Differences
Electron-Withdrawing Effects
- The target compound’s trifluoromethyl group and tetrafluoroethoxy chain create stronger electron withdrawal compared to non-fluorinated analogues like OH-Tam[2], which relies on aromatic rings for steric effects .
- In 4-Chloro-3-hydroxybenzotrifluoride, direct substitution of Cl and CF₃ on the phenol ring increases acidity (pKa ~8.5) compared to the target compound, where the ethoxy linker may slightly reduce acidity .
Lipophilicity and Bioavailability
- Fluorination in the target compound enhances lipophilicity (logP estimated >4), favoring membrane permeability. This contrasts with the polar sulfonyl fluoride group in perfluoroether compounds, which are more suited for industrial applications .
- OH-Tam[2] , despite lacking fluorine, achieves bioavailability through its ethoxyamine side chain and aromatic interactions .
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